molecular formula C24H20ClFN4O2S B2506680 7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1105241-61-9

7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2506680
CAS No.: 1105241-61-9
M. Wt: 482.96
InChI Key: GCRVJTDTFLYRDW-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, a bicyclic heterocyclic scaffold known for its pharmacological relevance. The molecule features:

  • A thieno[3,2-d]pyrimidin-4-one core, which provides structural rigidity and electronic diversity.
  • A 7-(4-chlorophenyl) substituent, contributing hydrophobic and electron-withdrawing effects.
  • A 3-substituted oxoethyl chain linked to a 4-(4-fluorophenyl)piperazine moiety, which enhances binding affinity to receptors such as serotonin or dopamine transporters due to the piperazine’s conformational flexibility and halogenated aryl interactions .

The compound’s design leverages the piperazine group’s role in modulating pharmacokinetic properties (e.g., solubility, bioavailability) while the fluorophenyl and chlorophenyl groups optimize target selectivity through steric and electronic effects .

Properties

IUPAC Name

7-(4-chlorophenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN4O2S/c25-17-3-1-16(2-4-17)20-14-33-23-22(20)27-15-30(24(23)32)13-21(31)29-11-9-28(10-12-29)19-7-5-18(26)6-8-19/h1-8,14-15H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRVJTDTFLYRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=NC4=C(C3=O)SC=C4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the thieno[3,2-d]pyrimidin-4-one core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and guanidine.

    Substitution reactions: Introduction of the chlorophenyl and fluorophenyl groups is often carried out through nucleophilic aromatic substitution reactions.

    Coupling reactions: The piperazine moiety is introduced via coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control over reaction parameters, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity. The exact pathways depend on the biological context and the specific targets involved. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.

Biological Activity

7-(4-Chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core with various substituents that enhance its biological activity. The molecular formula is C22H20ClFN5OC_{22}H_{20}ClFN_5O, and it has a molecular weight of approximately 440.88 g/mol. Its structural components include:

  • Chlorophenyl group : Enhances lipophilicity and receptor binding.
  • Fluorophenyl piperazine : Provides potential interactions with neurotransmitter receptors.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes:

  • Receptor Binding : The compound is believed to interact with serotonin (5-HT) receptors and dopamine D2 receptors, which are crucial in regulating mood, cognition, and behavior.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby modulating neurotransmitter levels in the brain.

Antidepressant Effects

Research indicates that the compound exhibits antidepressant-like properties. In animal models, it has shown significant reductions in depressive-like behaviors when subjected to forced swim tests and tail suspension tests.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis
MCF-715.0Cell cycle arrest at G1 phase
A54910.0Inhibition of angiogenesis

These findings suggest its potential as an anticancer agent, warranting further investigation into its efficacy and safety.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of similar thieno[3,2-d]pyrimidine derivatives. The results indicated that compounds with similar structural motifs exhibited significant binding affinity for serotonin receptors, correlating with their antidepressant effects .

Study 2: Anticancer Properties

In another study focusing on the anticancer properties of thieno[3,2-d]pyrimidine derivatives, researchers found that modifications to the piperazine moiety enhanced cytotoxicity against breast cancer cells . The study highlighted the importance of structural modifications in improving therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thieno[3,2-d]pyrimidin-4-one Core

Compound Name Substituents Key Differences Implications Reference
7-(2-Fluorophenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one 7-(2-Fluorophenyl), 2-(4-(2-fluorophenyl)piperazin-1-yl) Fluorine at ortho positions on both aryl groups Reduced steric bulk may enhance receptor access but lower metabolic stability due to increased electron density .
2-(4-Benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one 4-Benzylpiperazine, 7-(4-chlorophenyl) Benzyl group replaces 4-fluorophenyl Increased lipophilicity (logP) improves membrane permeability but may reduce aqueous solubility .
2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one Sulfanyl-oxoethyl linker, 4-methylphenyl Sulfur atom in linker vs. oxygen in target compound Higher polar surface area (PSA) improves solubility but may reduce CNS penetration .

Pyrido[3,4-d]pyrimidin-4-one Analogues

Compound Name Substituents Key Differences Implications Reference
8-(4-(2-(4-(4-Fluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido core, piperidine instead of piperazine Piperidine’s reduced basicity vs. piperazine Altered pH-dependent solubility and receptor-binding kinetics .
54m (8-(4-(2-(4-(2,4-Difluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one) 2,4-Difluorophenyl, pyrido core Additional fluorine atom Enhanced metabolic stability due to stronger C-F bonds and reduced CYP450-mediated oxidation .

Chromeno and Coumarin-Based Analogues

Compound Name Substituents Key Differences Implications Reference
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno core, thiocarbonyl group Thioxo group replaces oxo Increased hydrogen-bonding capacity improves target engagement but may reduce oral bioavailability .

Key Findings from Comparative Analysis

Piperazine vs. Piperidine : Piperazine derivatives (e.g., target compound) exhibit higher solubility in acidic environments due to protonation of the secondary amines, whereas piperidine analogues (e.g., ) show better CNS penetration owing to reduced polarity .

Halogen Effects :

  • 4-Chlorophenyl groups enhance hydrophobic interactions with target receptors compared to methyl or methoxy substituents .
  • Fluorine at the para position (as in the target compound) improves metabolic stability over ortho-substituted fluorophenyl groups .

Linker Modifications :

  • Sulfanyl linkers (e.g., ) increase PSA and solubility but reduce blood-brain barrier permeability.
  • Oxoethyl linkers (target compound) balance lipophilicity and solubility for systemic activity .

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